2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid
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Overview
Description
2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is an organic compound belonging to the class of alpha amino acids and derivatives. This compound features a thieno[2,3-c]pyridine core structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of the amino group and the carboxylic acid group makes it an important molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the amino and benzyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
- 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications.
Properties
CAS No. |
126766-10-7 |
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Molecular Formula |
C15H16N2O2S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2S/c16-14-13(15(18)19)11-6-7-17(9-12(11)20-14)8-10-4-2-1-3-5-10/h1-5H,6-9,16H2,(H,18,19) |
InChI Key |
ZRXXYMHDTWZEPP-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C(=O)O)CC3=CC=CC=C3 |
Synonyms |
Thieno[2,3-c]pyridine-3-carboxylic acid, 2-aMino-4,5,6,7-tetrahydro-6-(phenylMethyl)- |
Origin of Product |
United States |
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